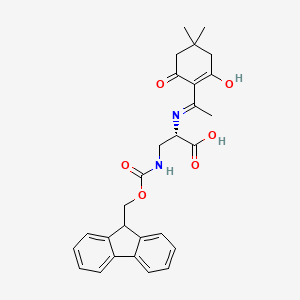

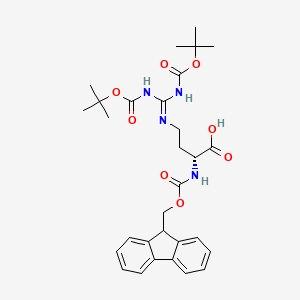

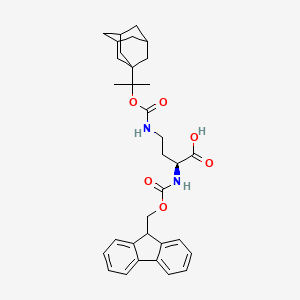

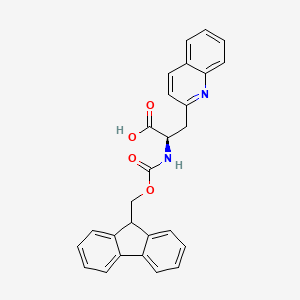

Dde-Dap(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dde-Dap(Fmoc)-OH is a widely used synthetic organic compound, primarily used in the field of organic chemistry. It is a derivative of the amino acid L-Dap, and is also known as 4-dimethylamino-4-oxobutanoic acid. It is a versatile compound, and is widely used in the synthesis of peptides, polymers, and other organic compounds. In addition, Dde-Dap(Fmoc)-OH has been studied for its potential therapeutic applications.

科学的研究の応用

Synthesis of Peptide Nucleic Acid (PNA) FRET Probes : The design and synthesis of an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, allows post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil. This facilitates the construction of PNA FRET probes used in detecting DNA sequences (Oquare & Taylor, 2008).

Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : The development of a methodology for microwave-assisted Fmoc solid-phase synthesis using a carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This approach is efficient for synthesizing several fluorescein-labelled peptides, including O-dimannosylated ones (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

Synthesis of Labeled Peptides for Research : Fmoc-Lys(Dde)-OH has been suggested for the synthesis of biotin-labeled peptides. This strategy can be adapted for incorporating various labels into peptides, proving beneficial for studies involving trafficking of peptides, binding studies, and receptor cross-linking (Bibbs et al., 2000).

Synthesis and Cellular Uptake of Cell Delivering PNA-Peptide Conjugates : Using Dde/Mmt protected PNA monomers, fully orthogonal to Fmoc chemistry, a flexible strategy was developed for synthesizing PNA-peptide conjugates. These conjugates enable efficient cellular delivery of PNA into cells, useful in cellular studies (Díaz-Mochón et al., 2005).

Synthesis of Branched Phosphopeptides : Fmoc-Lys(Dde)-OH was used to introduce a branch point in peptides for increased specificity and affinity with SH2 and SH3 domains. This is crucial in the study of protein-protein interactions and signal transduction (Xu, Zheng, Cowburn, & Bárány, 2004).

Synthesis of End N-Ivdde Protected Amino Acid : The synthesis of N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH highlights the versatility of protecting groups in peptide synthesis, which is essential in creating specific peptide structures for research (Zhan-xiong, 2009).

特性

IUPAC Name |

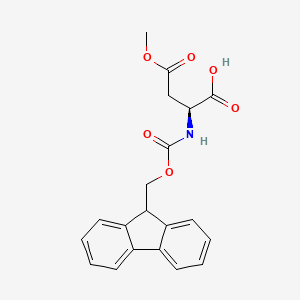

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-Dap(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

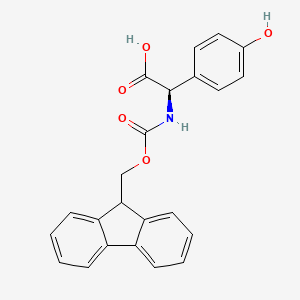

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)